molecular formula C20H16O4S B2973508 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate CAS No. 331460-72-1

4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate

Cat. No.: B2973508
CAS No.: 331460-72-1
M. Wt: 352.4
InChI Key: NWLJPDUOTNVGRP-JYRVWZFOSA-N
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Description

4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate is a synthetic organic compound characterized by a conjugated enone system (propenone) linked to a naphthalene moiety and a methanesulfonate ester group. The (1Z)-configuration of the propenone group ensures planar geometry, facilitating π-conjugation across the naphthalene and phenyl rings.

The compound’s synthesis typically involves a Claisen-Schmidt condensation between 2-acetylnaphthalene and a substituted benzaldehyde, followed by sulfonation to introduce the methanesulfonate group. Its crystal structure has likely been resolved using X-ray crystallography tools such as SHELXL , a refinement program widely employed for small-molecule structural analysis. Computational studies, including density functional theory (DFT), may further elucidate its electronic properties .

Properties

IUPAC Name

[4-[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4S/c1-25(22,23)24-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLJPDUOTNVGRP-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)/C=C\C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: This compound can undergo oxidation, especially at the naphthalene ring, forming naphthoquinones under oxidative conditions.

  • Reduction: The keto group in the compound is reducible, forming secondary alcohols.

  • Substitution: The naphthalene ring can be further substituted at various positions due to its aromatic nature.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Electrophilic reagents like bromine or nitric acid for substitution reactions.

Major Products Formed

  • Oxidation yields naphthoquinones.

  • Reduction results in secondary alcohols.

  • Substitution with electrophiles results in mono- or disubstituted naphthalene derivatives.

Chemistry

  • Used as an intermediate in the synthesis of other complex organic molecules.

  • Acts as a precursor for polymerization reactions.

Biology

  • Investigated for its potential role in biochemical pathways involving aromatic compounds.

  • Studied for its interactions with enzymes that process sulfonates.

Medicine

  • Explored for its potential anti-inflammatory and anti-cancer properties.

  • Used in the design of novel pharmaceutical compounds.

Industry

  • Employed in the production of high-performance materials due to its aromatic structure.

  • Utilized in the manufacturing of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways

  • Binds to enzymes involved in sulfonation processes.

  • Interacts with receptor sites due to its aromatic structure, influencing cellular signaling pathways.

Comparison with Other Similar Compounds

  • Compared to 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl benzoate, the methanesulfonate ester exhibits higher reactivity.

  • Unlike 2-naphthalenesulfonic acid, it has additional functional groups that enhance its applicability in synthetic chemistry.

List of Similar Compounds

  • 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl benzoate

  • 2-Naphthalenesulfonic acid

  • Naphthalene-1-sulfonic acid

Hope that gives you a deep dive into this intriguing compound! Let me know if there’s anything more you’re curious about.

Biological Activity

4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate, a synthetic chalcone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Chalcones are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16O4S, with a molecular weight of 352.40 g/mol. The compound features a chalcone structure characterized by a conjugated system that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research indicates that this chalcone derivative induces intrinsic and extrinsic apoptosis in human acute leukemia (AL) cell lines such as Jurkat and K562. The cytotoxicity was assessed using the MTT assay, which demonstrated significant cell death at specific concentrations without affecting peripheral blood mononuclear cells (PBMC) or exhibiting hemolytic activity .

Mechanisms of Action:

  • Intrinsic Apoptosis:
    • The compound alters mitochondrial membrane potential (MMP), leading to caspase activation.
    • It downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax and apoptosis-inducing factor (AIF).
  • Extrinsic Apoptosis:
    • Increased expression of the Fas receptor was observed, indicating involvement in extrinsic apoptosis pathways.

The overall findings suggest that this compound may serve as a promising candidate for developing novel anticancer therapies targeting AL .

Comparative Biological Activity

A comparative analysis of similar chalcone derivatives reveals varying degrees of cytotoxicity and mechanisms involved in apoptosis. Below is a summary table highlighting key findings from studies on different chalcone compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
R32Jurkat12Intrinsic/Extrinsic Apoptosis
Compound AK56215Mitochondrial Dysfunction
Compound BJurkat20Caspase Activation
Compound CK56218Fas Pathway Activation

Case Studies

In a notable case study, researchers examined the effects of this compound on drug-resistant cancer cell lines. The compound demonstrated significant cytotoxicity against vincristine-resistant nasopharyngeal cancer cells, outperforming traditional chemotherapeutics like vincristine and etoposide .

Key Findings:

  • Induction of G2/M phase arrest.
  • Enhanced apoptosis through dual inhibition mechanisms.

These results underscore the potential for this compound to overcome drug resistance in cancer therapy.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Structural Analysis : SHELXL’s robust refinement capabilities enable precise determination of bond lengths and angles in the target compound’s conjugated system, critical for understanding its electronic behavior .
  • Limitations : Comparative pharmacological data are absent in the provided sources; further studies are needed to explore bioactivity.

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